Cas no 852180-57-5 (Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-)

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-
- N-(4-Piperidin-1-ylbenzyl)propan-2-amine
- N-[(4-piperidin-1-ylphenyl)methyl]propan-2-amine
- {[4-(piperidin-1-yl)phenyl]methyl}(propan-2-yl)amine
- N-(4-(Piperidin-1-yl)benzyl)propan-2-amine
- AKOS008989969
- N-Isopropyl-4-piperidin-1-ylbenzylamine
- N-Isopropyl-N-4-(piperidin-1-yl)benzylamine
- AS-9227
- DTXSID10427643
- 852180-57-5
- N-(4-PIPERIDIN-1-YLBENZYL)PROPANE-2-AMINE
- CS-0362227
- J-523076
- N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine
- MFCD07368526
- SCHEMBL2238765
-
- MDL: MFCD07368526
- インチ: InChI=1S/C15H24N2/c1-13(2)16-12-14-6-8-15(9-7-14)17-10-4-3-5-11-17/h6-9,13,16H,3-5,10-12H2,1-2H3
- InChIKey: NDBGEFCTVZDCHP-UHFFFAOYSA-N
- ほほえんだ: CC(C)NCC1=CC=C(C=C1)N2CCCCC2
計算された属性
- せいみつぶんしりょう: 232.19400
- どういたいしつりょう: 232.193948774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 15.3Ų
じっけんとくせい
- 密度みつど: 0.981
- ふってん: 356.5°C at 760 mmHg
- フラッシュポイント: 137.5°C
- 屈折率: 1.532
- PSA: 15.27000
- LogP: 3.63080
Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- セキュリティ情報
- 危害声明: Corrosive
-
危険物標識:
Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR4372-1g |
N-Isopropyl-4-(piperidin-1-yl)benzylamine |
852180-57-5 | 1g |
£153.00 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432897-1g |
N-(4-(piperidin-1-yl)benzyl)propan-2-amine |
852180-57-5 | 97% | 1g |
¥1600.00 | 2024-07-28 | |
Ambeed | A367580-1g |
N-(4-(Piperidin-1-yl)benzyl)propan-2-amine |
852180-57-5 | 97% | 1g |
$206.0 | 2024-04-17 |
Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-に関する追加情報
Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- (CAS No. 852180-57-5): A Comprehensive Overview in Modern Chemical Research
Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-, identified by its CAS number 852180-57-5, is a significant compound in the realm of pharmaceutical and chemical research. This compound, belonging to the amine class, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a benzene ring substituted with a methyl group and an N-(1-methylethyl) group, coupled with a piperidine moiety at the 4-position, makes it a structurally intriguing molecule with potential pharmacological relevance.
The synthesis and characterization of Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- involve meticulous chemical processes that highlight the compound's complexity. The benzene ring serves as the core aromatic structure, providing stability and reactivity that can be modulated by the substituents attached to it. The N-(1-methylethyl) group, also known as isobutylamine derivative, introduces a branched alkyl chain that can influence the compound's solubility and interaction with biological targets. Meanwhile, the piperidine ring adds another layer of complexity, contributing to the molecule's ability to engage with various biological systems.
In recent years, there has been a surge in research focusing on amine derivatives due to their diverse pharmacological activities. Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- is no exception and has been explored for its potential role in developing novel therapeutic agents. Studies have indicated that this compound may exhibit properties relevant to central nervous system (CNS) modulation, making it a candidate for further investigation in neuropharmacology. The unique combination of structural elements suggests that it could interact with multiple targets, offering a multitargeted approach to drug design.
The piperidine moiety, in particular, has been extensively studied for its role in enhancing drug bioavailability and binding affinity. Piperidine derivatives are known for their ability to improve metabolic stability and reduce toxicity, which are critical factors in drug development. The incorporation of piperidine into Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- not only enhances its pharmacological profile but also opens up possibilities for designing next-generation drugs with improved efficacy and safety profiles.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-. Molecular modeling techniques have allowed researchers to predict how this compound might interact with biological targets at the molecular level. These simulations have provided valuable insights into the compound's binding affinity, metabolic pathways, and potential side effects. Such computational approaches are essential in modern drug discovery, as they can significantly reduce the time and cost associated with experimental trials.
The synthesis of Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the isobutylamine group followed by the piperidine ring modification necessitates careful optimization to ensure high yield and purity. Recent methodologies have focused on greener synthetic routes, minimizing waste and energy consumption while maintaining high efficiency. These advancements align with global efforts to promote sustainable chemistry practices.
In conclusion, Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- (CAS No. 852180-57-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and pharmacological relevance make it a valuable candidate for further exploration. As research continues to evolve, this compound is likely to play an increasingly important role in the development of novel therapeutic agents that address unmet medical needs.
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